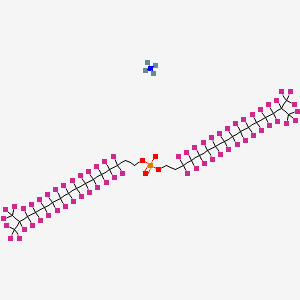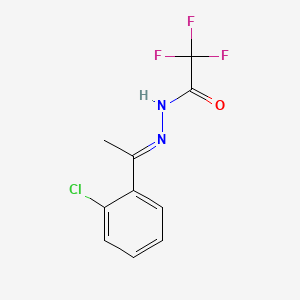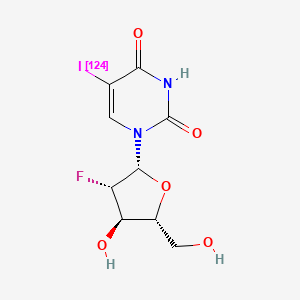
Fialuridine I-124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fialuridine I-124 is a nucleoside analog that has been investigated for its potential in medical imaging and therapeutic applications. It is a radiolabeled compound where iodine-124 is attached to fialuridine, allowing it to be used in positron emission tomography (PET) imaging. Fialuridine itself is a substrate for bacterial thymidine kinase, which phosphorylates it, trapping it within bacteria. This property makes it useful for detecting bacterial infections using PET/CT imaging .
Preparation Methods
The synthesis of Fialuridine I-124 involves several steps. Initially, fialuridine is synthesized through a series of chemical reactions involving the introduction of fluorine and iodine atoms to a uracil base, followed by the attachment of a sugar moiety. The radiolabeling with iodine-124 is typically achieved through an electrophilic substitution reaction, where iodine-124 is introduced to the fialuridine molecule under specific conditions. Industrial production methods involve optimizing these reactions to ensure high yield and purity, often using automated synthesis modules to handle the radioactive materials safely .
Chemical Reactions Analysis
Fialuridine I-124 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding deoxy form.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine monochloride.
Scientific Research Applications
Fialuridine I-124 has several scientific research applications:
Medical Imaging: It is used in PET/CT imaging to detect bacterial infections, particularly in prosthetic joint infections.
Drug Toxicity Studies: Fialuridine has been used in preclinical studies to evaluate drug-induced liver toxicity.
Cancer Research: The compound’s ability to be phosphorylated by thymidine kinase makes it useful in studying cancer cells that overexpress this enzyme.
Mechanism of Action
Fialuridine I-124 exerts its effects through several mechanisms:
Phosphorylation: Once inside bacterial cells, fialuridine is phosphorylated by thymidine kinase, trapping it within the cells.
Mitochondrial Dysfunction: In human cells, fialuridine can be incorporated into mitochondrial DNA, leading to reduced expression of mitochondrial genes and overall mitochondrial dysfunction.
Inhibition of Viral Replication: Fialuridine inhibits viral replication by incorporating into viral DNA, causing chain termination.
Comparison with Similar Compounds
Fialuridine I-124 can be compared with other nucleoside analogs such as:
Sofosbuvir: Another nucleotide analog used in the treatment of hepatitis C.
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
This compound stands out due to its radiolabeling with iodine-124, making it particularly useful for imaging applications. Its unique ability to be trapped within bacterial cells and its potential for studying drug-induced liver toxicity further highlight its distinct properties.
Properties
CAS No. |
183293-72-3 |
|---|---|
Molecular Formula |
C9H10FIN2O5 |
Molecular Weight |
369.09 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(124I)iodanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i11-3 |
InChI Key |
IPVFGAYTKQKGBM-GDBQBOEPSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)[124I] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


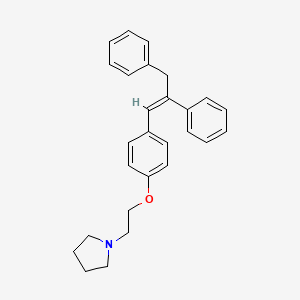

![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)

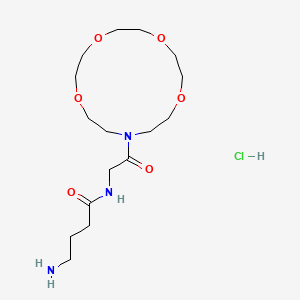
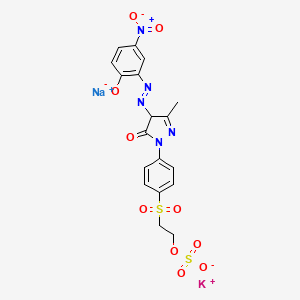
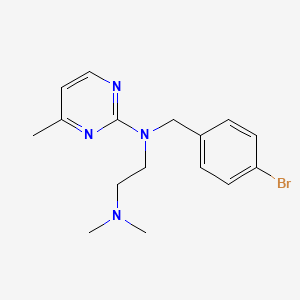
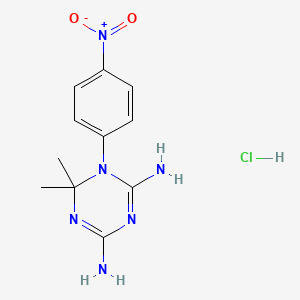
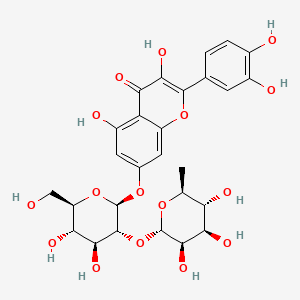

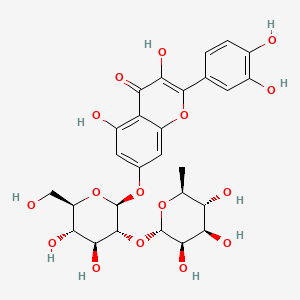
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
